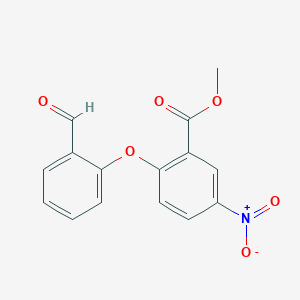
Methyl 2-(2-formylphenoxy)-5-nitrobenzoate
Übersicht
Beschreibung
“Methyl 2-(2-formylphenoxy)acetate” is a compound that has some structural similarities . It has a molecular weight of 194.19 and its IUPAC name is methyl (2-formylphenoxy)acetate .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-(2-formylphenoxy)-5-nitrobenzoate” are not available, similar compounds such as “Hexakis(2-formylphenoxy)cyclotriphosphazene” have been synthesized from the reaction of hexachlorocylotriphosphazene with 2-hydroxybenzaldehyde .Molecular Structure Analysis
The molecular structure of “Methyl 2-(2-formylphenoxy)hexanoate”, a similar compound, has a molecular formula of C14H18O4 and a molecular weight of 250.29000 .Wissenschaftliche Forschungsanwendungen
1. Analytical Methods in Environmental Studies
Methyl 2-(2-formylphenoxy)-5-nitrobenzoate and its free acid are pivotal in the analytical determination of certain chemical residues in environmental samples. Alder, Augenstein, and Rogerson (1978) developed a method involving this compound for detecting residues on various substrates, such as soybeans, foliage, soil, milk, and liver. This method, involving gas-liquid chromatography, can detect very low concentrations (0.01 ppm) with significant recovery rates of 70-75% (Alder, Augenstein, & Rogerson, 1978).
2. Synthesis and Characterization of Organic Compounds
In organic chemistry, the synthesis of complex molecules often involves derivatives of methyl 2-(2-formylphenoxy)-5-nitrobenzoate. For example, Lomov (2019) explored the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid using related compounds, demonstrating the compound's role in developing intermediates for pharmaceutical applications, particularly in cardiotonic drugs (Lomov, 2019).
3. Photophysical and Photochemical Properties
The study of the photophysical properties of organotin compounds derived from Schiff bases, which may include derivatives of methyl 2-(2-formylphenoxy)-5-nitrobenzoate, is significant for applications in organic light-emitting diodes (OLEDs). García-López et al. (2014) investigated such compounds, revealing their potential in the development of OLEDs with specific focus on their photophysical characteristics (García-López et al., 2014).
4. Development of Novel Hydrogels for Drug Delivery
In materials science, the chemical properties of methyl 2-(2-formylphenoxy)-5-nitrobenzoate are harnessed to create innovative materials like hydrogels. Nisar et al. (2020) synthesized a chitosan-based hydrogel using a crosslinker derived from this compound, demonstrating its UV- and pH-responsive properties. This hydrogel shows potential as a vehicle for controlled drug delivery, particularly in targeted therapeutic applications (Nisar, Pandit, Wang, & Rattan, 2020).
Eigenschaften
IUPAC Name |
methyl 2-(2-formylphenoxy)-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6/c1-21-15(18)12-8-11(16(19)20)6-7-14(12)22-13-5-3-2-4-10(13)9-17/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGJQPWXRWQCQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-formylphenoxy)-5-nitrobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1404613.png)
![N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide](/img/structure/B1404616.png)


![Imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1404620.png)
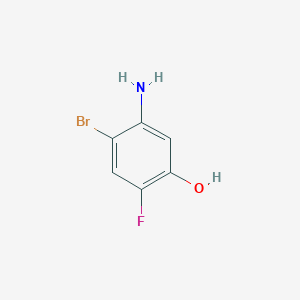
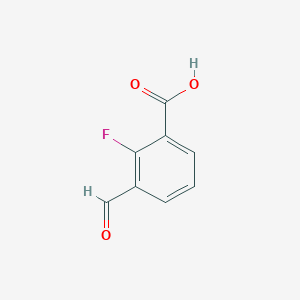

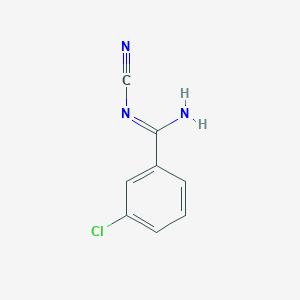
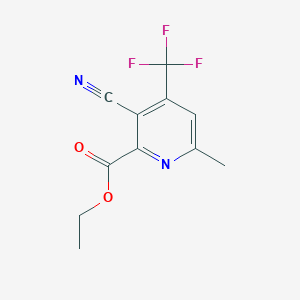
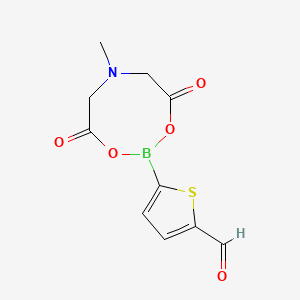

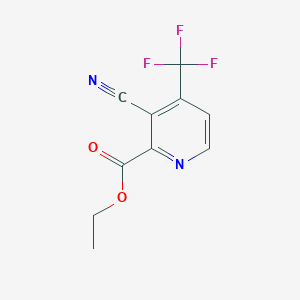
![1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1404633.png)